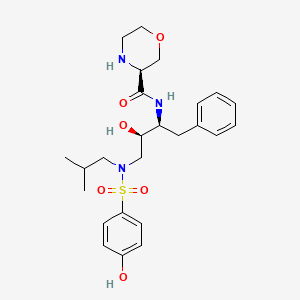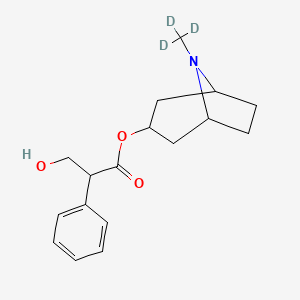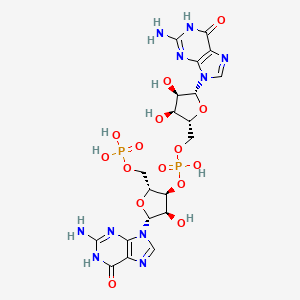
2-Aminoflubendazole-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoflubendazole-13C6 is a stable isotope-labeled derivative of 2-Aminoflubendazole, which itself is a metabolite of Benzimidazoles. Benzimidazoles are a class of compounds known for their antifungal, antiprotozoal, and anthelmintic properties. The addition of the 13C6 label makes this compound particularly useful in scientific research, especially in tracing and quantifying the compound during drug development and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoflubendazole-13C6 involves incorporating the 13C isotope into the molecular structure of 2-Aminoflubendazole. This can be achieved through various chemical reactions, including isotopic labeling techniques that ensure the stable incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of catalysts and specific reaction conditions to achieve high yields and purity. The production process must adhere to stringent quality control measures to ensure the isotopic purity and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoflubendazole-13C6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
2-Aminoflubendazole-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the compound's pathway and interactions within biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of related compounds.
Industry: Applied in environmental studies and clinical diagnostics to detect and quantify the presence of related compounds.
Mechanism of Action
The mechanism by which 2-Aminoflubendazole-13C6 exerts its effects is closely related to its parent compound, 2-Aminoflubendazole. It targets specific molecular pathways involved in the inhibition of fungal, protozoal, and helminthic infections. The compound interferes with the synthesis of essential components in these pathogens, leading to their inhibition and eventual death.
Comparison with Similar Compounds
2-Aminoflubendazole-13C6 is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include other labeled derivatives of Benzimidazoles, such as Albendazole-13C6 and Mebendazole-13C6
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanone |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18)/i1+1,2+1,4+1,5+1,8+1,10+1 |
InChI Key |
WINHLTQNRABBSW-KTIQIINCSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F)NC(=N2)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)


![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)




